

Spectroscopic Profile of Propiophenone: A Technical Guide

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Compound of Interest		
Compound Name:	Propiophenone	
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This technical guide provides a comprehensive overview of the spectroscopic data for **propiophenone**, a common organic compound often used as a synthetic intermediate and in various research applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for **propiophenone** are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.22	Triplet (t)	3H	-CH₃
2.98	Quartet (q)	2H	-CH ₂ -
7.45-7.95	Multiplet (m)	5H	Aromatic Protons



Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

¹³C NMR Spectral Data[1]

Chemical Shift (δ) ppm	Assignment
8.5	-CH₃
31.8	-CH ₂ -
128.1, 128.7	C-3', C-5' & C-2', C-6'
133.1	C-4'
137.0	C-1'
200.8	C=O

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Medium	Aromatic C-H Stretch
~2980, ~2940	Medium	Aliphatic C-H Stretch
~1685	Strong	C=O (Carbonyl) Stretch
~1600, ~1450	Medium-Strong	Aromatic C=C Bending
~1220	Strong	C-C(=O)-C Stretch and Bend
~750, ~690	Strong	C-H Out-of-plane Bending (Monosubstituted Benzene)

Mass Spectrometry (MS)



m/z	Relative Intensity (%)	Assignment
134	14.5	[M] ⁺ (Molecular Ion)
105	100.0	[C ₆ H ₅ CO] ⁺ (Base Peak)[2][3] [4][5]
77	42.7	[C ₆ H ₅] ⁺ [2]
51	12.9	[C ₄ H ₃] ⁺ [2]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of propiophenone in 0.5-0.7 mL of deuterated chloroform (CDCl₃) within a standard 5 mm NMR tube.[1] Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm).[1]
- ¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.[1] Use a 30-45° pulse width, a relaxation delay of 1-2 seconds, and accumulate 16-64 scans for a good signal-to-noise ratio.[1]
- ¹³C NMR Acquisition: Obtain the carbon NMR spectrum using the same instrument. A broader spectral width will be necessary. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film Method): As **propiophenone** is a liquid at room temperature, the neat liquid film method is suitable. Place a small drop of **propiophenone** between two salt plates (e.g., NaCl or KBr) to create a thin film.
- Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer. Record
 the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background



spectrum of the clean salt plates prior to running the sample to subtract any atmospheric or plate-related absorptions.

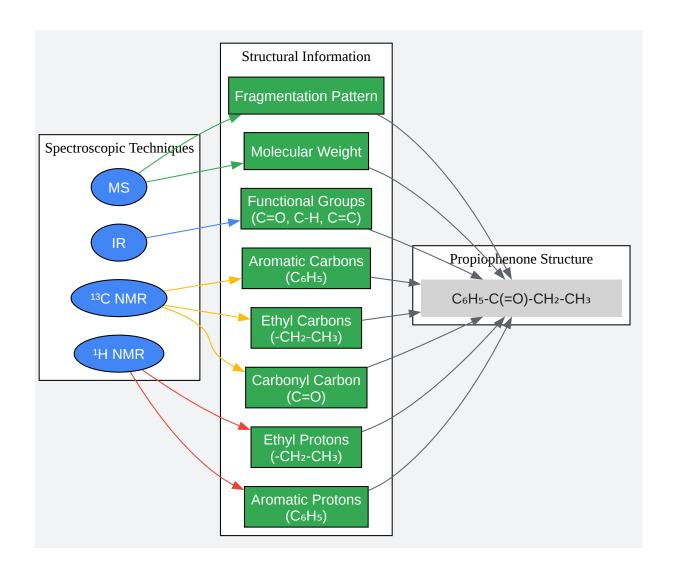
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **propiophenone** in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization: Utilize Electron Ionization (EI) at 70 eV for GC-MS, which is a common method
 for volatile compounds like propiophenone and provides characteristic fragmentation
 patterns.[3] For LC-MS, Electrospray Ionization (ESI) would be appropriate.
- Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the resulting ions based on their mass-to-charge ratio (m/z).
- Detection: The detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of the molecular ion and various fragment ions.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a general workflow for spectroscopic analysis.

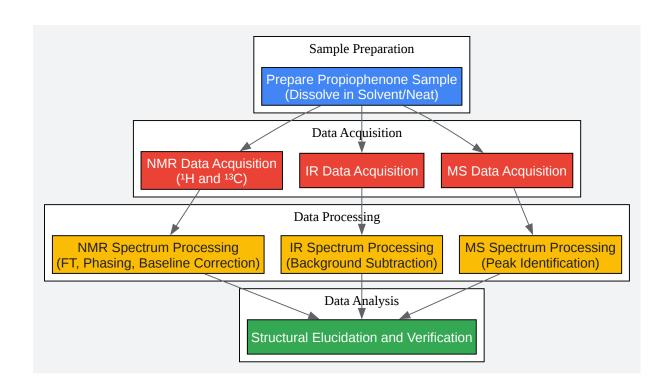




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Spectroscopy-Structure Correlation for **Propiophenone**.





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General Workflow for Spectroscopic Analysis.

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